molecular formula C20H27N3O2 B2516911 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione CAS No. 1008091-55-1

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2516911
CAS No.: 1008091-55-1
M. Wt: 341.455
InChI Key: REPNIPZMOIRGAY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs . It plays a crucial role in the ubiquitin-proteasome system, a critical pathway for protein degradation in cells .

Mode of Action

This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting the ubiquitin-proteasome system to degrade specific proteins within the cell . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for creating a protein degrader library .

Biochemical Pathways

The compound’s interaction with cereblon affects the ubiquitin-proteasome system, a pathway responsible for protein degradation . By forming a complex with cereblon, the compound can influence the degradation of specific proteins within the cell . This can have downstream effects on various cellular processes, depending on the proteins targeted for degradation.

Pharmacokinetics

The compound’s ability to rapidly conjugate with carboxyl linkers suggests it may have favorable absorption and distribution characteristics

Result of Action

The primary result of the compound’s action is the targeted degradation of specific proteins within the cell . This can influence various cellular processes and potentially lead to therapeutic effects, depending on the proteins targeted. For instance, in the context of PROTACs, the degradation of disease-related proteins can lead to the alleviation of disease symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common method includes the formation of the pyrrolidine-2,5-dione ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Piperidine-containing compounds: These compounds are known for their pharmacological properties and are widely used in drug discovery.

Uniqueness

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19-14-18(20(25)23(19)17-6-2-3-7-17)21-15-8-10-16(11-9-15)22-12-4-1-5-13-22/h8-11,17-18,21H,1-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNIPZMOIRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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